molecular formula C20H15BrN6S B15172019 C20H15BrN6S

C20H15BrN6S

Cat. No.: B15172019
M. Wt: 451.3 g/mol
InChI Key: YIORIQKCVIHNAN-HNYPPXODSA-N
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Description

The compound with the molecular formula C20H15BrN6S is a complex organic molecule that contains bromine, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H15BrN6S typically involves multi-step organic reactions. One common method includes the reaction of a brominated aromatic compound with a nitrogen-containing heterocycle under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

C20H15BrN6S: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

C20H15BrN6S: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which C20H15BrN6S exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C20H15BrN6S include other brominated aromatic compounds and nitrogen-containing heterocycles. Examples include:

    C20H15ClN6S: A chlorinated analog with similar properties.

    C20H15BrN5S: A compound with one less nitrogen atom.

Uniqueness

What sets This compound apart from similar compounds is its specific combination of bromine, nitrogen, and sulfur atoms, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C20H15BrN6S

Molecular Weight

451.3 g/mol

IUPAC Name

4-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H15BrN6S/c21-16(11-14-7-3-1-4-8-14)13-22-27-19(25-26-20(27)28)18-12-17(23-24-18)15-9-5-2-6-10-15/h1-13H,(H,23,24)(H,26,28)/b16-11-,22-13+

InChI Key

YIORIQKCVIHNAN-HNYPPXODSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4)Br

Origin of Product

United States

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